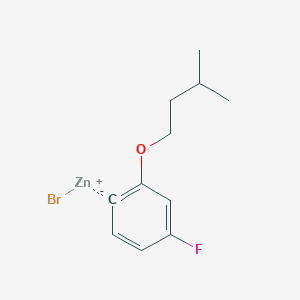
4-Fluoro-2-i-pentyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide typically involves the reaction of 4-Fluoro-2-iso-pentyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-iso-pentyloxyphenyl bromide+Zn→4-Fluoro-2-iso-pentyloxyphenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iso-pentyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving 4-Fluoro-2-iso-pentyloxyphenylzinc bromide depend on the specific reaction conditions and reagents used. For example, in a cross-coupling reaction with an alkyl halide, the major product would be a new alkylated aromatic compound.
Scientific Research Applications
4-Fluoro-2-iso-pentyloxyphenylzinc bromide has several scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: It is employed in the development of pharmaceutical intermediates and active compounds.
Material science: It is used in the synthesis of novel materials with specific properties.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the transfer of the organic group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reaction intermediates and enhance the reaction rate.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-iso-propyloxyphenylzinc bromide
- 4-Fluoro-2-n-pentyloxyphenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
4-Fluoro-2-iso-pentyloxyphenylzinc bromide is unique due to its specific structural features, such as the presence of the iso-pentyloxy group and the fluorine atom. These features impart distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C11H14BrFOZn |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h3-4,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CWUHOSLHTOPBJH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















